
1-(3-Diazenylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Diazenylphenyl)ethan-1-ol is an organic compound characterized by the presence of a diazenyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
The synthesis of 1-(3-Diazenylphenyl)ethan-1-ol can be achieved through several routes. One common method involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then reacted with a phenol in an alkaline medium to yield the desired product .
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
Analyse Des Réactions Chimiques
1-(3-Diazenylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to form amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-Diazenylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(3-Diazenylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to various biomolecules .
Comparaison Avec Des Composés Similaires
1-(3-Diazenylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-Phenylethanol: Lacks the diazenyl group, making it less reactive in certain chemical transformations.
2-Phenylethanol: An isomer with different structural properties and reactivity.
3-Nitrophenylethanol: Contains a nitro group instead of a diazenyl group, leading to different chemical behavior and applications
The uniqueness of this compound lies in its combination of the diazenyl and hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
745810-68-8 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-(3-diazenylphenyl)ethanol |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-2-4-8(5-7)10-9/h2-6,9,11H,1H3 |
Clé InChI |
CBNCBXLZUIBLFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)N=N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
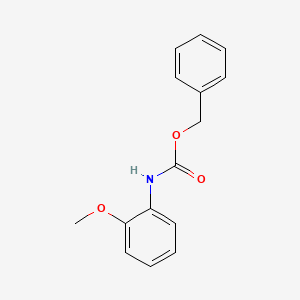
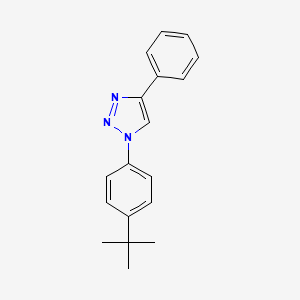
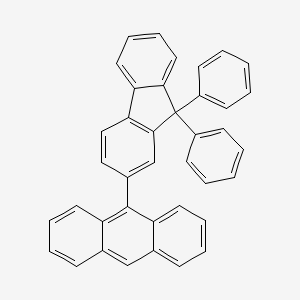
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
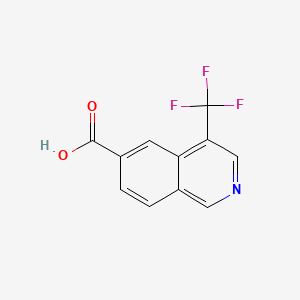
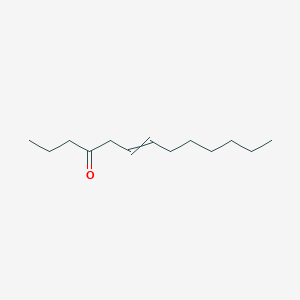
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
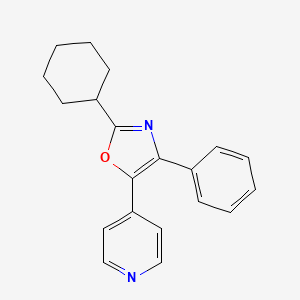


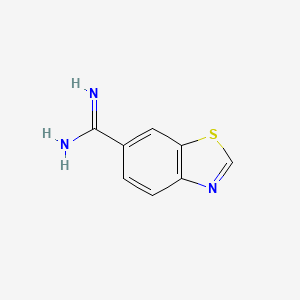

![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
